Cyclohexane, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)-
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Overview
Description
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- is a complex organic compound with the molecular formula C15H28. It is also known by other names such as 2,2-Dicyclohexylpropane . This compound is characterized by its unique structure, which includes two cyclohexane rings connected by a methylethylidene bridge and substituted with ethenyloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- typically involves the reaction of cyclohexanone with isopropylidene bisphenol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the methylethylidene bridge .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mechanism of Action
The mechanism by which Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, its derivatives may interact with cellular enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-: This compound shares a similar cyclohexane structure but differs in the substitution pattern and functional groups.
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-nitro-: This compound has nitro groups instead of ethenyloxy groups, leading to different chemical properties and reactivity.
Uniqueness
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
214681-74-0 |
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Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-ethenoxy-4-[2-(4-ethenoxycyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C19H32O2/c1-5-20-17-11-7-15(8-12-17)19(3,4)16-9-13-18(14-10-16)21-6-2/h5-6,15-18H,1-2,7-14H2,3-4H3 |
InChI Key |
QFWOOSBCZMIIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)OC=C)C2CCC(CC2)OC=C |
Origin of Product |
United States |
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